molecular formula C11H8BrClFNS B15095929 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- CAS No. 1152566-45-4

2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro-

Cat. No.: B15095929
CAS No.: 1152566-45-4
M. Wt: 320.61 g/mol
InChI Key: CVXPQEBFIJHEHM-UHFFFAOYSA-N
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Description

2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- is a complex organic compound that belongs to the class of substituted thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, brominated and fluorinated aromatic compounds, and chlorinating agents. Common synthetic routes may involve:

    Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.

    Amination: Introduction of the amine group into the thiophene ring.

    Chlorination: Addition of chlorine atoms under specific conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of halogenated groups to corresponding hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-methyl-
  • 2-Thiophenemethanamine, alpha-(2-bromo-5-chlorophenyl)-5-fluoro-
  • 2-Thiophenemethanamine, alpha-(2-fluoro-5-chlorophenyl)-5-bromo-

Uniqueness

The unique combination of bromine, fluorine, and chlorine atoms in 2-Thiophenemethanamine, alpha-(2-bromo-5-fluorophenyl)-5-chloro- imparts distinct chemical properties, making it valuable for specific applications. Its reactivity and potential biological activity set it apart from similar compounds.

Properties

CAS No.

1152566-45-4

Molecular Formula

C11H8BrClFNS

Molecular Weight

320.61 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl)-(5-chlorothiophen-2-yl)methanamine

InChI

InChI=1S/C11H8BrClFNS/c12-8-2-1-6(14)5-7(8)11(15)9-3-4-10(13)16-9/h1-5,11H,15H2

InChI Key

CVXPQEBFIJHEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C2=CC=C(S2)Cl)N)Br

Origin of Product

United States

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